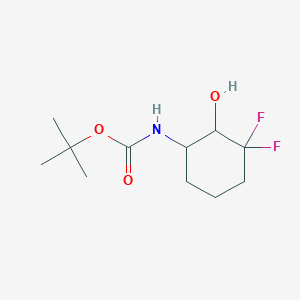

Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-5-4-6-11(12,13)8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGHBJFYNGGDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-difluoro-2-hydroxycyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Scientific Research Applications

Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous carbamates, focusing on structural features, substituent effects, and inferred physicochemical properties. Key compounds are sourced from PharmaBlock Sciences’ catalog and related literature .

Cyclic Backbone Variations

| Compound Name | CAS Number | Ring System | Substituents | Fluorination | Hydroxyl Position |

|---|---|---|---|---|---|

| Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate | - | Cyclohexane | 3,3-difluoro, 2-hydroxy | Yes | 2 |

| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | Cyclopentane | 2-hydroxy | No | 2 |

| tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 1290191-64-8 | Cyclopentane | 3-hydroxy | No | 3 |

| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | - | Bicyclo[2.2.2]octane | 4-formyl | No | - |

Key Observations:

- Ring Size and Conformation: Cyclohexane derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to cyclopentane or bicyclic analogs.

- Fluorination Effects: The 3,3-difluoro substitution in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated cyclopentyl analogs.

- Hydroxyl Group Positioning: The 2-hydroxy group in the target compound and its cyclopentyl analog (CAS 1330069-67-4) could facilitate hydrogen bonding with biological targets, whereas 3-hydroxy derivatives (e.g., CAS 1290191-64-8) may adopt distinct spatial orientations due to stereochemical differences .

Functional Group Modifications

- Formyl-Substituted Analog (): tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate replaces the hydroxyl group with a formyl moiety.

- Azabicyclic Derivatives (): Compounds like tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate introduce nitrogen into the ring system, enabling coordination with metal catalysts or participation in acid-base interactions absent in the target compound .

- Fluorinated Cyclobutyl Analog (): tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate shares the 3,3-difluoro motif but features a smaller, strained cyclobutane ring. This likely reduces stability under thermal or acidic conditions compared to the cyclohexane-based target compound .

Biological Activity

Tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate is an organic compound classified as a carbamate, characterized by its unique structural features and significant biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H19F2NO3

- Molecular Weight : 251.27 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1CCCC([C@H]1O)(F)F

The compound features a tert-butyl group that enhances lipophilicity and a difluoro-substituted cyclohexyl moiety contributing to its unique chemical properties. The presence of the carbamate functional group (–OC(=O)N–) is crucial for its biological activity.

Pharmacological Applications

This compound has been investigated for its role as an intermediate in synthesizing various pharmacologically active compounds:

- CCR2 Antagonists : This compound is involved in the development of CCR2 antagonists, which are significant in treating inflammatory diseases. CCR2 is a chemokine receptor implicated in the pathogenesis of several inflammatory disorders.

- Factor Xa Inhibitors : It serves as a precursor for factor Xa inhibitors, which are essential in managing thromboembolic disorders. Factor Xa plays a pivotal role in the coagulation cascade, making its inhibition valuable for anticoagulation therapy.

- Cytotoxic Activity : Derivatives synthesized from this compound have demonstrated cytotoxic effects against human carcinoma cell lines, indicating potential applications in cancer therapy. This cytotoxicity suggests that modifications to the structure can enhance therapeutic efficacy.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. Research indicates that modifications to this compound can significantly influence its pharmacological properties and efficacy.

Synthesis

The synthesis of this compound typically involves multi-step processes:

- Formation of Cyclohexyl Ring : The cyclohexyl ring with the desired stereochemistry is synthesized using appropriate starting materials and catalysts.

- Introduction of Fluorine Atoms : Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

- Carbamate Formation : The final step involves reacting the hydroxylated and fluorinated cyclohexyl ring with tert-butyl isocyanate to form the carbamate.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential utility in cancer treatment.

- Binding Affinity Studies : Interaction studies have focused on binding affinities when incorporated into larger molecular frameworks, critical for understanding how modifications influence pharmacological properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CCR2 Antagonism | Involved in anti-inflammatory drug development | |

| Factor Xa Inhibition | Precursor for anticoagulant therapies | |

| Cytotoxicity | Demonstrated against human carcinoma cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-(3,3-difluoro-2-hydroxycyclohexyl)carbamate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with the cyclohexane precursor (e.g., 3,3-difluoro-2-hydroxycyclohexanamine) and use a carbamate-forming reagent like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or dichloromethane .

-

Step 2 : Monitor reaction progress via TLC or HPLC. Typical reaction times range from 6–24 hours at 0°C to room temperature.

-

Optimization : Adjust solvent polarity (e.g., switch to DMF for solubility issues) or use catalytic DMAP to accelerate Boc protection.

- Data Table :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 0°C to 25°C |

| Yield | 60–85% |

| Purity (HPLC) | ≥95% after column chromatography |

Q. How can the stereochemistry of the hydroxyl and difluoro groups in the cyclohexyl ring be confirmed?

- Methodology :

- Use NOESY/ROESY NMR to analyze spatial proximity between the hydroxyl proton and adjacent fluorine atoms.

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment. For crystallization, employ slow vapor diffusion with hexane/ethyl acetate .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered fluorine atoms) be resolved during structure refinement?

- Methodology :

-

Use SHELXL for refinement: Apply restraints to bond lengths and angles for disordered atoms. The "ISOR" and "DELU" commands stabilize thermal parameters .

-

Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···F contacts) that might influence disorder .

-

Cross-check with DFT-optimized geometry to identify unrealistic bond distortions .

- Example Workflow :

SHELX refinement → Hirshfeld analysis → DFT validation → Final model adjustment

Q. What strategies mitigate side reactions (e.g., elimination of the hydroxyl group) during functionalization of the carbamate?

- Methodology :

-

Protection of hydroxyl group : Temporarily convert the hydroxyl to a silyl ether (e.g., TBSCl) before introducing reactive reagents .

-

Low-temperature conditions : Perform reactions at –78°C (dry ice/acetone bath) to suppress elimination pathways.

-

Additive screening : Use silver nitrate to stabilize intermediates in SN2 reactions .

- Case Study :

-

In a synthesis of a related carbamate derivative, adding TBS-protected hydroxyl groups improved yields from 45% to 78% .

Q. How do solvent polarity and fluorine substitution influence the compound’s conformational stability in solution?

- Methodology :

- Variable-temperature NMR : Monitor dihedral angle changes (e.g., cyclohexyl chair vs. boat conformations) in DMSO-d6 vs. CDCl3 .

- MD simulations : Run 10-ns molecular dynamics trajectories in explicit solvents (e.g., GROMACS) to quantify free-energy barriers for ring flipping .

- Solvent Parameter Correlation :

| Solvent | Dielectric Constant | Dominant Conformer |

|---|---|---|

| CDCl3 | 4.8 | Chair (95%) |

| DMSO-d6 | 47.2 | Twist-boat (60%) |

Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data (e.g., IR stretching frequencies)?

- Root Cause :

- Basis set limitations : DFT with 6-31G** may underestimate fluorine lone-pair interactions. Upgrade to def2-TZVP for better accuracy .

- Solvent effects : Computational models often neglect solvent hydrogen bonding. Include implicit solvent models (e.g., PCM) in DFT .

- Resolution Protocol :

Re-optimize geometry with a larger basis set and solvent correction.

Compare experimental vs. scaled DFT frequencies (scale factor: 0.961 for B3LYP/6-31G**) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.